

The "Soft" Drug Design of Lepzacinib: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lepzacinib*

Cat. No.: *B12380203*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lepzacinib (formerly ATI-1777) is a novel, topically administered Janus kinase (JAK) 1 and JAK3 inhibitor developed by Aclaris Therapeutics. It is engineered based on the "soft" drug design concept, aiming to deliver localized therapeutic effects in the skin while minimizing systemic exposure and associated adverse effects. This design strategy is particularly advantageous for the treatment of chronic inflammatory skin conditions like atopic dermatitis. **Lepzacinib** is an ethyl ester prodrug that, upon penetration into the skin, is rapidly hydrolyzed by cutaneous esterases to its active carboxylic acid metabolite. This active moiety potently inhibits JAK1 and JAK3, key enzymes in the signaling pathways of numerous pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. Crucially, any **Lepzacinib** that is absorbed systemically is quickly converted to a significantly less active metabolite, thereby reducing the risk of systemic side effects commonly associated with oral JAK inhibitors. Preclinical and clinical studies have demonstrated the efficacy of **Lepzacinib** in reducing the signs and symptoms of atopic dermatitis, alongside a favorable safety profile characterized by minimal systemic absorption.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Lepzacinib (ATI-1777) and its Metabolite (CDD-1913) against JAK Family

Kinases

Compound	Target	IC50 (nM)
Lepzacinib (ATI-1777)	JAK1	3.6
JAK2	100	
JAK3	5.3	
TYK2	100	
CDD-1913 (Metabolite)	JAK3	239
JAK1/3 (in human PBMCs)	>20,000	

Table 2: Preclinical Pharmacokinetics of Lepzacinib (ATI-1777) in Minipigs Following Topical Administration

Dose	Timepoint	Mean Plasma Concentration (ng/mL)
40 mg/day	Day 1 & 28	Non-quantifiable to low (≤ 4.94)
80 mg/day	Day 1 & 28	Non-quantifiable to low (≤ 4.94)
160 mg/day	Day 28	Low (< 6.26)

Table 3: Human Pharmacokinetic Profile of Lepzacinib (ATI-1777) from Phase 2a and 2b Clinical Trials

Trial Phase	Observation
Phase 2a	>86% of plasma samples had concentrations below 1 ng/mL. Mean drug levels were not greater than 5% of the IC50 of Lepzacinib.
Phase 2b	97% of plasma samples from dosed patients had concentrations below 1/10th of the IC50. The mean steady-state trough drug level at week 4 was 0.319 ng/mL, representing 0.7% of the IC50 for JAK1/3 inhibition in whole blood.

Table 4: Clinical Efficacy of Lepzacinib (ATI-1777) in Atopic Dermatitis

Trial Phase	Primary Endpoint	Result
Phase 2a	Percent change from baseline in modified Eczema Area and Severity Index (mEASI) score at week 4.	74.4% reduction with Lepzacinib vs. 41.4% with vehicle ($p < 0.001$)[1].
Phase 2b	Percent change from baseline in EASI score at week 4 (2% twice daily).	69.7% reduction with Lepzacinib vs. 58.7% with vehicle ($p = 0.035$)[2][3].

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of **Lepzacinib** and its metabolite against the catalytic domains of JAK family members (JAK1, JAK2, JAK3, and TYK2) was determined using an in vitro kinase assay. While the specific proprietary protocol for **Lepzacinib** is not publicly available, such assays generally follow a standard methodology:

- **Enzyme and Substrate Preparation:** Recombinant human JAK kinase domains are expressed and purified, typically from an insect cell expression system. A suitable peptide substrate for the kinase is synthesized or commercially sourced.
- **Assay Reaction:** The kinase, substrate, and ATP are combined in a reaction buffer. For inhibitor testing, serial dilutions of the test compound (**Lepzacinib** or its metabolite) are pre-incubated with the kinase before the addition of ATP to initiate the reaction. The concentration of ATP is often kept near its Michaelis-Menten constant (K_m) to ensure competitive inhibition can be accurately measured.
- **Detection of Kinase Activity:** The phosphorylation of the substrate by the kinase is quantified. This can be achieved through various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ into the substrate, or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that detect the amount of ADP produced.

- **Data Analysis:** The extent of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Metabolism Studies

The metabolic stability of **Lepzacitinib** was assessed in liver microsomes and hepatocytes from various species, including humans. The general protocol for such an assay is as follows:

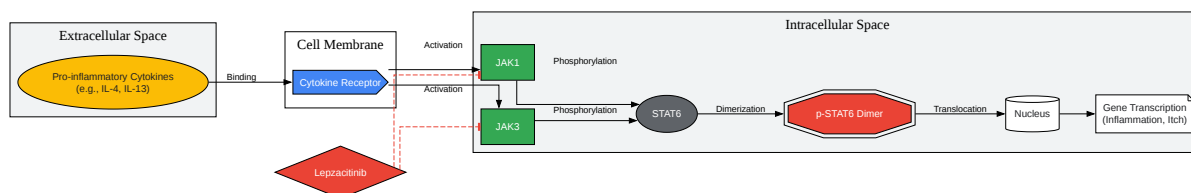
- **Test System Preparation:** Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium. Liver microsomes are also thawed and suspended in a buffer containing necessary cofactors, such as NADPH for phase I metabolism.
- **Incubation:** **Lepzacitinib** is added to the hepatocyte suspension or microsomal preparation at a defined concentration and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- **Reaction Termination and Sample Processing:** The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins. The samples are then centrifuged, and the supernatant containing the remaining parent drug and any formed metabolites is collected.
- **Quantification:** The concentration of the parent drug (**Lepzacitinib**) in each sample is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life ($t_{1/2}$). This can then be used to calculate the intrinsic clearance.

Clinical Trial Protocol for Phase 2a Study (NCT04598269)

The Phase 2a clinical trial was a first-in-human, randomized, double-blind, vehicle-controlled, parallel-group study to evaluate the efficacy, safety, tolerability, and pharmacokinetics of **Lepzacitinib** in adults with moderate to severe atopic dermatitis[4].

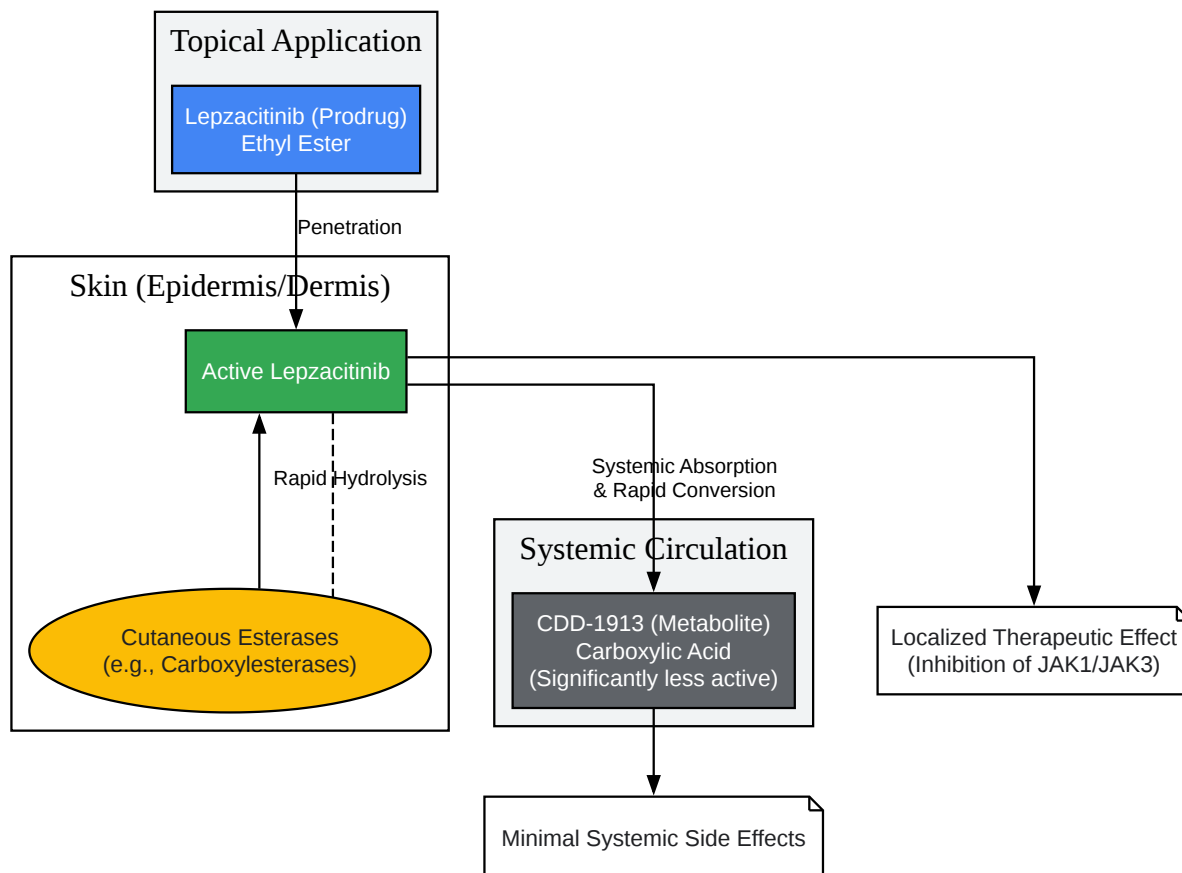
- **Study Design:** 50 participants were randomized in a 1:1 ratio to receive either a 2.0% w/w topical solution of **Lepzacinib** or a vehicle solution. The study drug was applied twice daily for four weeks to all areas affected by atopic dermatitis. This was followed by a two-week post-treatment follow-up period[4].
- **Inclusion/Exclusion Criteria:** Participants were adults with a diagnosis of moderate to severe atopic dermatitis. Key exclusion criteria included an unstable course of the disease or refractory atopic dermatitis[5].
- **Efficacy Assessments:** The primary efficacy endpoint was the percentage change from baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4. Secondary endpoints included the Investigator's Global Assessment (IGA), Body Surface Area (BSA) affected by atopic dermatitis, and the Peak Pruritus Numerical Rating Scale (PP-NRS)[4].
- **Pharmacokinetic Assessments:** Blood samples were collected at specified time points throughout the study to determine the plasma concentrations of **Lepzacinib** and its major metabolite, CDD-1913, using a validated LC-MS/MS method.
- **Safety Assessments:** Safety and tolerability were monitored through the collection of adverse events, physical examinations, vital signs, and clinical laboratory tests at each study visit[4].

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: JAK-STAT signaling pathway in atopic dermatitis and the inhibitory action of **Lepzacinib**.



[Click to download full resolution via product page](#)

Caption: Metabolic activation and inactivation of **Lepzacinib**, illustrating the "soft" drug concept.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aclaris Reports Phase 2b ATI-1777 Trial Outcomes for Atopic Dermatitis [synapse.patsnap.com]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [The "Soft" Drug Design of Lepzacitinib: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380203#the-soft-drug-design-concept-of-lepzacitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

